molecular formula C4H5NaO5 B1613161 Sodium hydrogen DL-malate CAS No. 58214-38-3

Sodium hydrogen DL-malate

Cat. No.: B1613161
CAS No.: 58214-38-3
M. Wt: 156.07 g/mol
InChI Key: DOJOZCIMYABYPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hydrogen DL-malate, also known as monosodium DL-malate, is a chemical compound with the formula C4H5NaO5. It is the monosodium salt of malic acid, a naturally occurring substance found in various fruits. This compound is commonly used as a buffering agent and humectant in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrogen DL-malate can be synthesized through the neutralization of DL-malic acid with sodium hydroxide. The reaction typically involves dissolving DL-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen DL-malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium hydrogen DL-malate has a wide range of applications in scientific research:

    Chemistry: Used as a buffering agent in various chemical reactions.

    Biology: Plays a role in metabolic studies, particularly in the citric acid cycle.

    Medicine: Investigated for its potential benefits in metabolic disorders and as a supplement in sports nutrition.

    Industry: Utilized in food processing as an acidity regulator and humectant

Mechanism of Action

The mechanism of action of sodium hydrogen DL-malate involves its role in the citric acid cycle. It acts as an intermediate in the conversion of malate to oxaloacetate, a key step in cellular respiration. This process is catalyzed by the enzyme malate dehydrogenase, which facilitates the transfer of electrons and protons, ultimately producing energy in the form of ATP .

Comparison with Similar Compounds

    Sodium DL-malate: Similar in structure but contains two sodium ions.

    Potassium hydrogen DL-malate: Similar but with potassium instead of sodium.

    Calcium hydrogen DL-malate: Contains calcium instead of sodium.

Uniqueness: Sodium hydrogen DL-malate is unique due to its specific buffering capacity and solubility properties, making it particularly useful in food and pharmaceutical applications. Its ability to participate in various chemical reactions also adds to its versatility .

Properties

CAS No.

58214-38-3

Molecular Formula

C4H5NaO5

Molecular Weight

156.07 g/mol

IUPAC Name

sodium;3,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

DOJOZCIMYABYPO-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])O)C(=O)O.[Na+]

Canonical SMILES

C(C(C(=O)O)O)C(=O)[O-].[Na+]

physical_description

White powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydrogen DL-malate
Reactant of Route 2
Reactant of Route 2
Sodium hydrogen DL-malate
Reactant of Route 3
Sodium hydrogen DL-malate
Reactant of Route 4
Sodium hydrogen DL-malate
Reactant of Route 5
Sodium hydrogen DL-malate
Reactant of Route 6
Reactant of Route 6
Sodium hydrogen DL-malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.